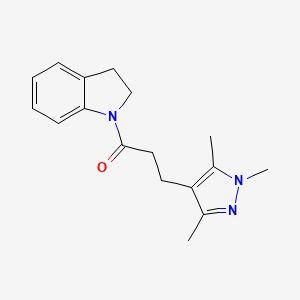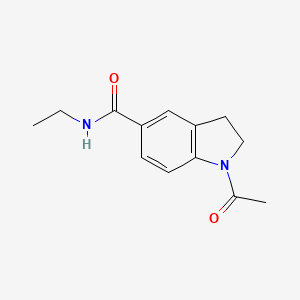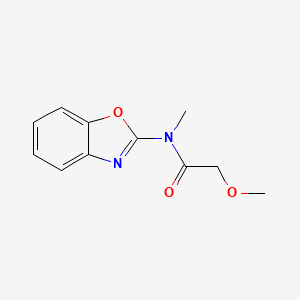
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as FMePyB, is a synthetic compound that has gained interest in the scientific community due to its potential use in medicinal chemistry. FMePyB is a benzamide derivative that can be synthesized through various methods.
Mecanismo De Acción
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is believed to inhibit the Stat3 dimerization by binding to the SH2 domain of Stat3, which is responsible for the protein-protein interaction. This binding prevents the formation of the Stat3 dimer and downstream signaling, leading to the inhibition of cellular processes that are regulated by Stat3.
Biochemical and Physiological Effects:
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anticancer agent. 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent. However, further studies are needed to fully understand the biochemical and physiological effects of 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a synthetic compound that can be easily synthesized in the laboratory, making it a readily available compound for research. However, 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has low solubility in water, which can limit its use in certain experiments. 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide also has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One direction is to optimize the synthesis method of 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide to increase the yield and purity of the compound. Another direction is to further investigate the mechanism of action of 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, specifically its binding affinity to the SH2 domain of Stat3. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, as well as its potential use in other diseases beyond cancer and inflammation.
Métodos De Síntesis
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can be synthesized through a multi-step synthetic route. The synthesis starts with the reaction of 3-fluorobenzoyl chloride with N-methylpyrrolidine to give 3-fluoro-N-methylbenzamide. This intermediate is then reacted with ethyl 2-oxo-2-pyrrolidin-1-ylacetate to give 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. The overall yield of the synthesis is around 30-40%.
Aplicaciones Científicas De Investigación
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been studied for its potential use in medicinal chemistry, specifically as a potential inhibitor of the protein-protein interaction between the transcription factor Stat3 and its dimerization partner. Stat3 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of Stat3 has been linked to various diseases, including cancer, autoimmune disorders, and inflammation. 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has shown promising results in inhibiting the Stat3 dimerization and downstream signaling, making it a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-16(10-13(18)17-7-2-3-8-17)14(19)11-5-4-6-12(15)9-11/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDDJJURXICISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)


![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)




![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)

